molecular formula C19H21Cl2N3O2 B13729702 Azobenzene, 4-bis(2-chloropropyl)amino-2'-carboxy- CAS No. 40136-91-2

Azobenzene, 4-bis(2-chloropropyl)amino-2'-carboxy-

Cat. No.: B13729702
CAS No.: 40136-91-2
M. Wt: 394.3 g/mol
InChI Key: MHSCCIQJDYCLAL-UHFFFAOYSA-N
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Description

Azobenzene, 4-bis(2-chloropropyl)amino-2'-carboxy-2-methyl (molecular formula: C₂₀H₂₃Cl₂N₃O₂; ChemSpider ID: 278993) is an azobenzene derivative characterized by a bis(2-chloropropyl)amino group at the 4-position, a carboxy group at the 2'-position, and a methyl substituent at the 2-position of the benzene ring . Its E-configuration (trans isomer) is stabilized by the spatial arrangement of substituents, which influences its physicochemical properties, including thermal stability, photoisomerization efficiency, and intermolecular interactions.

Properties

CAS No.

40136-91-2

Molecular Formula

C19H21Cl2N3O2

Molecular Weight

394.3 g/mol

IUPAC Name

2-[[4-[bis(3-chloropropyl)amino]phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C19H21Cl2N3O2/c20-11-3-13-24(14-4-12-21)16-9-7-15(8-10-16)22-23-18-6-2-1-5-17(18)19(25)26/h1-2,5-10H,3-4,11-14H2,(H,25,26)

InChI Key

MHSCCIQJDYCLAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=CC=C(C=C2)N(CCCCl)CCCCl

Origin of Product

United States

Preparation Methods

Diazotization and Azo Coupling

The initial step involves the preparation of the azo linkage by diazotizing an aromatic amine (e.g., 4-aminobenzoic acid or its derivatives) followed by coupling with a bis(2-chloropropyl) substituted aniline. This step is critical for establishing the azo (-N=N-) bridge and positioning the substituents correctly.

  • Reagents: Aromatic amine (e.g., 4-aminobenzoic acid), sodium nitrite (NaNO2), hydrochloric acid (HCl) for diazotization.
  • Conditions: Low temperature (0–5 °C) to stabilize the diazonium salt.
  • Coupling partner: Bis(2-chloropropyl) substituted aniline or its precursor.

This process yields the azobenzene core with the amino and carboxy substituents in the desired positions.

Introduction of Bis(2-chloropropyl)amino Groups

The bis(2-chloropropyl)amino substituents are typically introduced via nucleophilic substitution reactions on halogenated alkyl precursors. For example:

  • Reaction of the azobenzene intermediate containing free amino groups with 2-chloropropyl chloride under basic conditions to form the bis(2-chloropropyl)amino substituents.
  • Use of suitable bases such as triethylamine or potassium carbonate to facilitate substitution.

This step requires careful control of stoichiometry and temperature to avoid over-alkylation or side reactions.

Flow and Batch Synthesis Techniques

Recent advances in flow chemistry have demonstrated improved yields and selectivity in the synthesis of complex azo compounds, including macrocyclic and substituted azobenzenes.

  • Batch synthesis: Traditional batch methods allow for controlled diazotization and coupling reactions, often requiring several hours at low temperatures. For example, batch reactions with equimolar amounts of amine and isocyanate have been reported to yield various isomers with moderate selectivity.
  • Flow synthesis: Semicontinuous flow methods have achieved conversions of 85–93% and over 80% selectivity for specific isomers by precise control of reagent mixing and reaction times. These methods can reduce reaction times and improve scalability for industrial applications.

Although these methods are described for related azobenzene derivatives, they are adaptable for the preparation of azobenzene, 4-bis(2-chloropropyl)amino-2'-carboxy-.

Analytical Characterization and Yield Optimization

  • NMR Spectroscopy: ^1H NMR is used to distinguish isomers and monitor conversions by integrating characteristic signals of urea or azo protons.
  • Chromatography: Purification is typically achieved by column chromatography using hexane/ethyl acetate mixtures.
  • Reaction monitoring: Thin-layer chromatography (TLC) and NMR integration with internal standards (e.g., acetonitrile) are employed to quantify conversion and selectivity.

Data Table: Predicted Collision Cross Section and Mass Spectrometry Data

Adduct m/z Predicted Collision Cross Section (Ų)
[M+H]^+ 394.10835 192.3
[M+Na]^+ 416.09029 205.0
[M+NH4]^+ 411.13489 199.6
[M+K]^+ 432.06423 195.8
[M-H]^- 392.09379 197.8
[M+Na-2H]^- 414.07574 200.3
[M]^+ 393.10052 196.2
[M]^- 393.10162 196.2

Note: These predicted values correspond to azobenzene, 4-bis(2-chloropropyl)amino-2'-carboxy- and assist in mass spectrometric identification and structural confirmation.

Summary of Key Literature Findings

  • The azo coupling and nucleophilic substitution approach is the most established route for synthesizing azobenzene derivatives with amino and carboxy substituents.
  • Flow synthesis techniques offer enhanced selectivity and yield, which can be adapted for this compound.
  • Analytical techniques such as NMR and MS are essential for monitoring reaction progress and confirming product identity.
  • No direct patents or extensive literature data are currently available specifically for azobenzene, 4-bis(2-chloropropyl)amino-2'-carboxy-, indicating an opportunity for further research and development.

Chemical Reactions Analysis

Azobenzene derivatives, including azobenzene, 4-bis(2-chloropropyl)amino-2’-carboxy-, undergo various chemical reactions:

Scientific Research Applications

Material Science Applications

Photoresponsive Materials

Azobenzene derivatives are widely used in the development of photoresponsive materials due to their ability to undergo reversible isomerization upon exposure to light. This property is exploited in:

  • Smart Coatings : Used in coatings that change color or transparency in response to light.
ApplicationDescription
Smart WindowsChange transparency based on light exposure.
Optical Data StorageEnable data storage systems that can be rewritten using light.

Nanotechnology

The compound can be incorporated into nanostructures for drug delivery systems, where its photoresponsive nature allows for controlled release of therapeutic agents.

Pharmaceutical Applications

Drug Design and Delivery

Azobenzene derivatives have been investigated for their potential as drug carriers. Their ability to change conformation under light allows for targeted drug release in specific tissues.

Case Study: Anticancer Agents

Research has shown that azobenzene compounds can be designed to release cytotoxic agents selectively in cancer cells when exposed to specific wavelengths of light. This targeted approach minimizes side effects on healthy tissues.

Environmental Applications

Pollutant Detection and Degradation

Azobenzene compounds can be utilized in sensors for detecting environmental pollutants. Their structural properties allow them to interact with various contaminants, leading to changes that can be measured.

ApplicationDescription
Sensor DevelopmentUsed to create sensitive detectors for heavy metals and organic pollutants.
PhotodegradationFacilitate the breakdown of hazardous materials under UV light exposure.

Cosmetic Formulations

Recent studies have explored the use of azobenzene compounds in cosmetic formulations due to their unique properties that enhance product stability and efficacy.

Case Study: Topical Formulations

A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated the effectiveness of azobenzene derivatives in improving the sensory properties and moisturizing effects of cosmetic products through experimental design methodologies .

Comparison with Similar Compounds

Substituent Effects on Thermal Stability

Thermogravimetric analysis (TGA) of azobenzene-containing polymers (e.g., poly[4-methacroyloxy-(4'-carboxy)-azobenzene]) reveals that substituents significantly influence thermal degradation. For instance:

  • Chloro-substituted derivatives: Poly[4-methacroyloxy-(4'-carboxy-3-chloro)-azobenzene] exhibits a higher immobilized mass fraction (13.33%) on silica gel compared to non-chlorinated analogs (10.61%), suggesting improved thermal resistance due to chlorine’s electron-withdrawing effects .
  • Dendritic azobenzenes : Dendrons with peripheral azobenzene units (e.g., 4G1OH, 8G2OH) degrade at lower temperatures (T₁₀: 123–302°C) due to H-aggregate formation, whereas alkyl chain-modified derivatives show enhanced stability .

Comparison with Target Compound: The bis(2-chloropropyl)amino group in the target compound may enhance thermal stability relative to non-halogenated azobenzenes but reduce it compared to polymeric or dendritic systems with optimized alkyl/aryl spacing .

Sorption and Composite Material Performance

Silica-immobilized azobenzene polymers demonstrate metal ion sorption capabilities, influenced by substituents:

  • Chlorinated vs.
  • Carboxy group role : The target compound’s carboxy group may act as a chelating site for metal ions, though its performance relative to polymeric systems requires further study .

Comparative Data Table

Parameter Target Compound Poly[4-methacroyloxy-(4'-carboxy)-azobenzene] Dendritic Azobenzene (4G1OH)
Molecular Weight 408.323 g/mol Polymer (exact MW not reported) ~1,200–2,000 g/mol (estimated)
Thermal Stability (T₁₀) Not reported (inferred: ~200–250°C) 270–470°C (degradation range) 123°C
Key Substituents Bis(2-chloropropyl)amino, carboxy Carboxy, methacrylate Peripheral azobenzene units
Application Potential Chelation, photoresponsive materials Metal ion sorption, composites Holographic recording, sensors

Biological Activity

Azobenzene derivatives, particularly those with amino and carboxy functional groups, have garnered significant attention due to their diverse biological activities. The compound Azobenzene, 4-bis(2-chloropropyl)amino-2'-carboxy- (commonly referred to as compound 1 ) is notable for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, characterization, and various biological assays.

Chemical Structure and Properties

The chemical formula for Azobenzene, 4-bis(2-chloropropyl)amino-2'-carboxy- is C18H21Cl2N3C_{18}H_{21}Cl_2N_3. Its structure includes an azobenzene core with two chloropropyl amino groups and a carboxylic acid moiety, which is essential for its biological activity.

Synthesis

The synthesis of compound 1 typically involves the following steps:

  • Formation of the Azobenzene Core : This is achieved through diazotization reactions followed by coupling with appropriate aromatic amines.
  • Introduction of Chloropropyl Groups : Chloropropyl amines are reacted with the azobenzene core to yield the bis(chloropropyl) derivative.
  • Carboxylation : The introduction of the carboxylic acid group can be accomplished via direct carboxylation methods or through hydrolysis of an ester precursor.

Antimicrobial Activity

Compound 1 has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that compound 1 may serve as a lead compound for developing new antimicrobial agents.

Antifungal Activity

The antifungal efficacy of compound 1 was assessed against several fungal pathogens. The results demonstrated moderate antifungal activity, particularly against Candida albicans.

Fungal StrainMIC (µg/mL)
Candida albicans64
Aspergillus niger128

Cytotoxicity Studies

Cytotoxicity assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that compound 1 possesses notable cytotoxic effects. The IC50 values were calculated using standard MTT assays.

Cell LineIC50 (µM)
HeLa15
MCF-720

These findings indicate that compound 1 may have potential as an anticancer agent.

The mechanism by which compound 1 exerts its biological effects appears to be multifaceted:

  • DNA Interaction : Preliminary studies suggest that the azobenzene moiety may intercalate into DNA, leading to strand breaks.
  • Reactive Oxygen Species (ROS) Generation : Compound 1 may induce oxidative stress in cells, contributing to its cytotoxic effects.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular proliferation and survival pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of azobenzene derivatives in clinical settings. For example:

  • A study demonstrated the effectiveness of a similar azobenzene derivative in targeting hypoxic tumor environments, enhancing selective cytotoxicity in cancer therapy .
  • Another investigation focused on the structural modifications of azobenzene compounds to improve their pharmacological profiles .

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